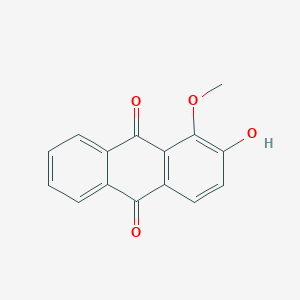

Alizarin 1-methyl ether

Beschreibung

from Morinda parvifolia; structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-1-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-19-15-11(16)7-6-10-12(15)14(18)9-5-3-2-4-8(9)13(10)17/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGZEPNGEFBVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977275 | |

| Record name | 2-Hydroxy-1-methoxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6170-06-5 | |

| Record name | Alizarin 1-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6170-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizarin 1-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-methoxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Alizarin and Alizarin 1-methyl ether: A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: Alizarin, a naturally occurring anthraquinone, and its derivative, Alizarin 1-methyl ether, represent a class of compounds with a rich history in dye chemistry and a growing significance in biomedical research. Their diverse biological activities, ranging from anti-inflammatory and anti-cancer to anti-osteoporotic effects, have positioned them as compelling candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive comparison of the chemical structures, physicochemical properties, and biological activities of Alizarin and Alizarin 1-methyl ether, supplemented with detailed experimental protocols and visual representations of their mechanisms of action.

Chemical Structure and Physicochemical Properties

Alizarin (1,2-dihydroxyanthraquinone) and Alizarin 1-methyl ether (2-hydroxy-1-methoxyanthraquinone) share a common anthraquinone core, differing only by the substitution at the C1 position. This seemingly minor structural modification—a hydroxyl group in Alizarin versus a methoxy group in its ether derivative—imparts distinct physicochemical properties that influence their biological behavior.

| Property | Alizarin | Alizarin 1-methyl ether |

| Chemical Formula | C₁₄H₈O₄[1][2] | C₁₅H₁₀O₄[3][][5] |

| Molecular Weight | 240.21 g/mol | 254.24 g/mol |

| Appearance | Red-orange crystals or powder | Powder |

| Melting Point | 277–278 °C | Not available |

| Boiling Point | 430 °C (sublimes) | Not available |

| Solubility | Slightly soluble in water; soluble in hexane, chloroform, ethanol, benzene, toluene, pyridine, acetic acid. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

| pKa | 6.94 | Not available |

Comparative Biological Activities and Mechanisms of Action

Both Alizarin and its 1-methyl ether derivative exhibit a range of biological activities, though their potencies and specific mechanisms can differ.

Alizarin

Alizarin has been extensively studied for its multifaceted biological effects, which include anti-cancer, anti-inflammatory, and calcium-chelating properties.

Anti-Cancer Activity: Alizarin has demonstrated cytotoxic effects against various cancer cell lines. This activity is, in part, mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.

| Cell Line | IC₅₀ Value | Reference |

| Pancreatic Cancer (PANC-1) | 12.3 µM | |

| Osteosarcoma (Saos-2) | 27.5 µg/mL | |

| Osteosarcoma (MG-63) | 29.0 µg/mL | |

| Osteosarcoma (U-2OS) | 69.9 µg/mL | |

| Breast Carcinoma (MDA-MB-231) | 62.1 µg/mL | |

| Hepatoma (HepG2) | 160.4 - 216.8 µM |

Mechanism of Action:

-

Inhibition of the NF-κB Signaling Pathway: Alizarin has been shown to abrogate the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cancer progression. Specifically, Alizarin can inhibit the phosphorylation of IκB kinase (IKK) and subsequently prevent the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes involved in cell survival and proliferation.

-

Activation of the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway: Alizarin acts as an agonist for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. This interaction leads to the upregulation of cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolism of xenobiotics. The role of this pathway in Alizarin's biological activity is complex and may contribute to both its potential anti-cancer and pro-carcinogenic effects under different contexts.

Calcium Chelation: Alizarin and its sulfonated derivative, Alizarin Red S, are widely used as histological stains to identify calcium deposits in tissues and cell cultures. This property is particularly valuable in studies of bone mineralization and osteogenic differentiation.

Alizarin 1-methyl ether

Research on Alizarin 1-methyl ether is less extensive than on Alizarin, but it has shown promise in several therapeutic areas.

Anti-Osteoporotic Activity: Alizarin 1-methyl ether has been identified as an anti-osteoporotic agent. Studies have shown that it promotes the proliferation of osteoblasts, the cells responsible for bone formation, and inhibits the activity of Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, the cells that resorb bone.

Antioxidant and Anti-inflammatory Activities: Alizarin 1-methyl ether possesses antioxidant properties. While specific quantitative data on its anti-inflammatory activity are limited, its structural similarity to other anti-inflammatory anthraquinones suggests it may also modulate inflammatory pathways. Further research is needed to elucidate its specific mechanisms of action and to provide quantitative measures of its efficacy, such as IC₅₀ values. Information regarding its interaction with specific signaling pathways like NF-κB or AHR is not yet available.

Experimental Protocols

Synthesis of Alizarin

A common laboratory synthesis of Alizarin involves the Friedel-Crafts acylation of catechol with phthalic anhydride.

Materials:

-

Phthalic anhydride

-

Catechol

-

Concentrated sulfuric acid

-

Boric acid (optional, as a catalyst)

Procedure:

-

A mixture of phthalic anhydride and catechol is heated in the presence of concentrated sulfuric acid.

-

The reaction mixture is heated to approximately 180°C.

-

After the reaction is complete, the mixture is cooled and then poured into water to precipitate the crude Alizarin.

-

The precipitate is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Note: The detailed mechanism involves the formation of an acylium ion from phthalic anhydride, which then attacks the electron-rich catechol ring in an electrophilic aromatic substitution reaction.

Synthesis of Alizarin 1-methyl ether

A detailed, reproducible laboratory synthesis protocol for Alizarin 1-methyl ether is not widely available in the public domain. However, it can be isolated from natural sources, such as the roots of Morinda officinalis. A potential synthetic route could involve the selective methylation of one of the hydroxyl groups of Alizarin, though this would likely require protecting group strategies to achieve regioselectivity.

Isolation from Morinda officinalis (General Procedure):

-

Powdered roots of Morinda officinalis are extracted with 85% ethanol.

-

The extract is concentrated, redissolved in water, and then partitioned with chloroform.

-

The chloroform extract is subjected to high-speed counter-current chromatography to isolate Alizarin 1-methyl ether.

Alizarin Red S Staining for Calcium Deposition

This protocol is used to visualize and quantify calcium deposition in cell cultures, a key indicator of osteogenic differentiation.

Materials:

-

Cells cultured under osteogenic conditions

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S staining solution (2% w/v in distilled water, pH adjusted to 4.1-4.3)

-

Distilled water

Procedure:

-

Wash the cell monolayer twice with PBS.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash the cells three times with distilled water.

-

Add the Alizarin Red S staining solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature.

-

Aspirate the staining solution and wash the cells four times with distilled water.

-

Visualize the stained calcium deposits (bright orange-red) under a microscope.

Quantification (Optional):

-

After staining, destain the cells with 10% acetic acid.

-

Neutralize the solution with 10% ammonium hydroxide.

-

Read the absorbance of the extracted stain at 405 nm.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the antioxidant potential of a compound.

Materials:

-

Test compound (Alizarin or Alizarin 1-methyl ether) dissolved in a suitable solvent (e.g., methanol or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (typically 0.1 mM)

-

Methanol or ethanol (as a blank)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control.

-

Add a specific volume of the test compound or control to the wells of a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

In Vitro Anti-Osteoporosis Assay (Osteoclastogenesis Assay)

This assay assesses the ability of a compound to inhibit the formation of osteoclasts, the cells responsible for bone resorption.

Materials:

-

Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells

-

Alpha-MEM or DMEM supplemented with 10% FBS and antibiotics

-

Recombinant murine M-CSF (Macrophage Colony-Stimulating Factor)

-

Recombinant murine RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

Test compound (Alizarin 1-methyl ether)

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

96-well plates

Procedure:

-

Seed BMMs or RAW 264.7 cells in a 96-well plate.

-

Culture the cells in the presence of M-CSF for a specified period to generate osteoclast precursors.

-

Induce osteoclast differentiation by adding RANKL to the culture medium, along with different concentrations of the test compound.

-

Culture the cells for 5-7 days, replacing the medium every 2-3 days.

-

After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's protocol.

-

TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts and counted under a microscope.

-

A decrease in the number of osteoclasts in the presence of the test compound indicates its anti-osteoclastogenic activity.

Conclusion

Alizarin and Alizarin 1-methyl ether are structurally related anthraquinones with distinct and promising biological profiles. Alizarin's well-documented anti-cancer activity, mediated through the modulation of key signaling pathways like NF-κB and AHR, makes it a valuable tool for cancer research. Alizarin 1-methyl ether, with its demonstrated anti-osteoporotic and antioxidant properties, presents a compelling case for further investigation as a potential therapeutic agent for bone disorders and conditions associated with oxidative stress. This guide provides a foundational understanding of these two compounds, offering researchers and drug development professionals the necessary information to embark on further studies to unlock their full therapeutic potential. Further research is warranted to fully elucidate the mechanisms of action of Alizarin 1-methyl ether and to obtain more quantitative data on its biological activities.

References

- 1. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alizarin - Wikipedia [en.wikipedia.org]

- 3. Alizarin 1-methyl ether | C15H10O4 | CID 80309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biorlab.com [biorlab.com]

Synthesis of 2-Hydroxy-1-Methoxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and procurement of 2-hydroxy-1-methoxyanthraquinone, also known as alizarin-1-methyl ether. While direct, detailed synthetic protocols for this specific molecule are not extensively published, this document outlines plausible synthetic pathways based on analogous chemical transformations of its precursors. Furthermore, it details a well-documented method for its isolation from natural sources. This guide includes structured data, experimental protocols, and visualizations to support research and development activities.

Overview and Plausible Synthetic Pathways

2-Hydroxy-1-methoxyanthraquinone is a naturally occurring anthraquinone derivative found in plants such as Morinda officinalis and Morinda lucida.[1][2][3] It is structurally related to alizarin (1,2-dihydroxyanthraquinone), a historically significant dye.[4] The synthesis of 2-hydroxy-1-methoxyanthraquinone can be logically approached through the selective methylation of alizarin. This involves two primary stages:

-

Synthesis of the Precursor, 1,2-Dihydroxyanthraquinone (Alizarin): Alizarin is a readily available starting material, and its synthesis is well-established. Common industrial methods involve the sulfonation of anthraquinone followed by alkaline hydrolysis.

-

Selective Methylation of Alizarin: The subsequent step involves the selective methylation of the hydroxyl group at the C1 position. This is the most critical and least documented step.

An alternative to chemical synthesis is the direct isolation of the compound from natural sources, which has been successfully reported and provides a reliable method for obtaining the pure substance.[1]

Synthesis of the Precursor: 1,2-Dihydroxyanthraquinone (Alizarin)

The industrial preparation of 1,2-dihydroxyanthraquinone typically starts from anthraquinone. One established method involves the sulfonation of anthraquinone to produce anthraquinone-2-sulfonic acid, which is then subjected to alkaline hydrolysis in the presence of an oxidizing agent.

Reaction Scheme: Anthraquinone → Anthraquinone-2-sulfonic acid → 1,2-Dihydroxyanthraquinone sodium salt → 1,2-Dihydroxyanthraquinone

A patented method describes a high-yield process that avoids some of the environmental concerns of older methods. This process involves heating anthraquinone with a sulfonating agent, an oxidant, and caustic soda under pressure.

Experimental Protocol for Alizarin Synthesis (Industrial Method)

This protocol is adapted from patented industrial processes.

Materials:

-

Anthraquinone

-

Sodium sulfite (or other sulfonating agent)

-

Sodium nitrate (or other oxidant)

-

Sodium hydroxide (caustic soda)

-

Phase-transfer catalyst (e.g., methyl naphthalene condensate)

-

Water

-

Hydrochloric acid or Sulfuric acid (for acidification)

Equipment:

-

High-pressure autoclave with stirring mechanism

-

Heating system

-

Filtration apparatus

Procedure:

-

Charge a high-pressure autoclave with water and sodium hydroxide, and stir until the caustic soda is fully dissolved.

-

Add anthraquinone, the sulfonating agent (e.g., sodium sulfite), the oxidant (e.g., sodium nitrate), and a small amount of the phase-transfer catalyst to the autoclave.

-

Seal the autoclave and begin stirring. Heat the mixture to a temperature between 150°C and 300°C.

-

The reaction is carried out under a pressure of 1.3 to 3.0 MPa for 8 to 10 hours. During this time, 1,2-dihydroxyanthraquinone sodium salt is formed.

-

After the reaction is complete, cool the autoclave and vent any excess pressure.

-

Transfer the reaction mixture to a separate vessel.

-

Acidify the mixture with an acid (e.g., hydrochloric acid) to precipitate the 1,2-dihydroxyanthraquinone.

-

Collect the solid product by filtration and wash it thoroughly with water.

-

Dry the product to obtain 1,2-dihydroxyanthraquinone (alizarin).

Quantitative Data for Alizarin Synthesis:

| Parameter | Value | Reference |

| Starting Material | Anthraquinone | |

| Key Reagents | Sodium sulfite, Sodium nitrate, Sodium hydroxide | |

| Temperature | 150 - 300 °C | |

| Pressure | 1.3 - 3.0 MPa | |

| Reaction Time | 8 - 10 hours | |

| Reported Yield | Up to 90% |

Proposed Synthesis of 2-Hydroxy-1-Methoxyanthraquinone via Selective Methylation

The selective methylation of one hydroxyl group in the presence of another on the same aromatic ring can be challenging. However, in the case of alizarin, the C1 hydroxyl group is intramolecularly hydrogen-bonded to the peri-carbonyl group, which can influence its reactivity compared to the C2 hydroxyl group. A plausible approach would involve using a mild methylating agent under carefully controlled conditions to favor mono-methylation at the more reactive site.

Conceptual Experimental Protocol for Selective Methylation

Materials:

-

1,2-Dihydroxyanthraquinone (Alizarin)

-

Dimethyl sulfate (DMS) or Methyl iodide

-

Potassium carbonate (or a similar mild base)

-

Acetone or N,N-Dimethylformamide (DMF) as a solvent

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a hot plate

-

Standard laboratory glassware for extraction and purification

-

Chromatography column for purification

Procedure:

-

Dissolve 1,2-dihydroxyanthraquinone in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask.

-

Add a stoichiometric amount of a mild base, such as potassium carbonate, to the solution.

-

Add a slight molar excess of the methylating agent (e.g., dimethyl sulfate) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture to a moderate temperature (e.g., reflux in acetone) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed or the desired product is maximized, cool the reaction mixture.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography to separate the desired 2-hydroxy-1-methoxyanthraquinone from unreacted alizarin and any di-methylated by-product.

Logical Workflow for Proposed Synthesis:

Caption: Proposed synthetic workflow for 2-hydroxy-1-methoxyanthraquinone.

Isolation from Natural Sources

2-Hydroxy-1-methoxyanthraquinone can be efficiently isolated from the roots of Morinda officinalis.

Experimental Protocol for Isolation

This protocol is based on the method described by Xu et al. (2009).

Materials:

-

Dried roots of Morinda officinalis

-

85% Ethanol

-

Chloroform

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Water

Equipment:

-

Grinder or mill

-

Large extraction vessel with stirrer

-

Rotary evaporator

-

Separatory funnel

-

High-Speed Counter-Current Chromatography (HSCCC) system

Procedure:

-

Grind the dried roots of Morinda officinalis to a powder (approximately 30 mesh).

-

Extract the powder with 85% ethanol (e.g., 1000 g of powder with 4000 ml of ethanol) for 2 hours with stirring. Repeat the extraction three times.

-

Combine the ethanol extracts and evaporate to dryness under reduced pressure at 60°C.

-

Redissolve the residue in water (e.g., 800 ml).

-

Extract the aqueous solution with chloroform three times (e.g., 3 x 800 ml).

-

Combine the chloroform extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

Separate the crude extract using High-Speed Counter-Current Chromatography (HSCCC) with a solvent system of n-hexane-ethyl acetate-methanol-water (6:4:5:5, v/v).

-

Collect the fraction containing 1-methoxy-2-hydroxyanthraquinone.

-

Single crystals suitable for X-ray analysis can be obtained by slow evaporation from a methanol solution.

Quantitative Data for Isolation:

| Parameter | Value | Reference |

| Source Material | Roots of Morinda officinalis | |

| Initial Dry Mass | 1000 g | |

| Crude Extract Mass | 6.80 g | |

| Final Yield | 90.6 mg |

Biological Activity and Signaling Pathway

While the direct signaling pathways of 2-hydroxy-1-methoxyanthraquinone are not extensively detailed, research on structurally similar compounds provides valuable insights. A related compound, 2-hydroxy-3-methyl anthraquinone (HMA), has been shown to induce apoptosis and inhibit the proliferation and invasion of human hepatocellular carcinoma (HepG2) cells. The mechanism of action is linked to the inhibition of the SIRT1/p53 signaling pathway. HMA was found to inhibit SIRT1, which leads to an increased expression of p53. This, in turn, modulates the expression of apoptosis-related proteins such as Bcl-2 and Bax, ultimately leading to programmed cell death.

SIRT1/p53 Signaling Pathway in Apoptosis:

Caption: HMA-induced apoptosis via the SIRT1/p53 pathway.

Conclusion

The synthesis of 2-hydroxy-1-methoxyanthraquinone can be approached through the selective methylation of its precursor, alizarin, which is readily synthesized via established industrial methods. However, the most concretely documented method for obtaining this compound is through isolation from natural sources like Morinda officinalis. For researchers in drug development, the compound's structural similarity to other biologically active anthraquinones suggests potential therapeutic applications, possibly through mechanisms involving the SIRT1/p53 pathway. Further research into optimizing a scalable synthetic route and elucidating its specific biological mechanisms is warranted.

References

Spectroscopic Profile of Alizarin 1-Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Alizarin 1-methyl ether (2-hydroxy-1-methoxyanthracene-9,10-dione), an anthraquinone found in plants of the Morinda genus.[1][2] This document is intended as a resource for researchers in natural product chemistry, pharmacology, and drug development, offering key data for the identification and characterization of this compound.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 2-hydroxy-1-methoxyanthracene-9,10-dione |

| Synonyms | Alizarin 1-methyl ether, 2-Hydroxy-1-methoxyanthraquinone |

| CAS Number | 6170-06-5 |

| Molecular Formula | C₁₅H₁₀O₄ |

| Molecular Weight | 254.24 g/mol |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Alizarin 1-methyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.95 | s | - | 2-OH |

| 8.21 | d | 8.5 | H-8 |

| 7.88 | m | - | H-6, H-7 |

| 7.63 | d | 2.5 | H-5 |

| 7.40 | dd | 8.5, 2.5 | H-7 |

| 7.24 | d | 2.5 | H-4 |

| 6.65 | d | 2.5 | H-2 |

| 4.02 | s | - | 1-OCH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 188.5 | C-10 |

| 181.5 | C-9 |

| 162.0 | C-2 |

| 150.0 | C-1 |

| 135.0 | C-7 |

| 134.5 | C-4a |

| 133.0 | C-8a |

| 127.0 | C-6 |

| 126.5 | C-5 |

| 124.0 | C-8 |

| 119.0 | C-9a |

| 116.0 | C-10a |

| 110.0 | C-3 |

| 108.0 | C-4 |

| 56.5 | 1-OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3448 | Strong, Broad | O-H Stretch (hydroxyl group) |

| ~1676 | Strong | C=O Stretch (unchelated quinone carbonyl at C-10) |

| ~1638 | Strong | C=O Stretch (chelated quinone carbonyl at C-9) |

| ~1592 | Medium-Strong | C=C Stretch (aromatic ring) |

| ~1212 | Medium | C-O Stretch (ether) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 254 | 100 | [M]⁺ |

| 239 | - | [M - CH₃]⁺ |

| 226 | - | [M - CO]⁺ |

| 211 | - | [M - CO - CH₃]⁺ |

| 183 | - | [M - 2CO - CH₃]⁺ |

| 155 | - | [C₁₀H₃O₂]⁺ |

| 127 | - | [C₉H₃O]⁺ |

Experimental Protocols

The data presented in this guide is based on the analysis of Alizarin 1-methyl ether isolated from natural sources, primarily from the roots of Morinda elliptica and Morinda officinalis.[2][3]

Extraction and Isolation

-

Plant Material Preparation: The roots of the plant are collected, washed, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and methanol.

-

Fractionation: The crude extracts are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-chloroform) to separate different fractions.

-

Purification: Fractions containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or recrystallization to yield pure Alizarin 1-methyl ether.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet.

-

Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer.

Workflow for Spectroscopic Analysis of Alizarin 1-Methyl Ether

Caption: Workflow for the extraction, isolation, and spectroscopic analysis of Alizarin 1-methyl ether.

References

Alizarin 1-Methyl Ether: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin 1-methyl ether, a naturally occurring anthraquinone derivative, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood biological activities of Alizarin 1-methyl ether, with a focus on its anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties. While research on this specific compound is emerging, this document synthesizes the available data to support further investigation and drug development efforts. It is important to note that much of the detailed mechanistic and quantitative data available is for its parent compound, alizarin, and further research is needed to fully elucidate the specific activities of the 1-methyl ether derivative.

Quantitative Biological Activity

The following table summarizes the available quantitative data for the biological activities of Alizarin 1-methyl ether and its parent compound, alizarin. The data for alizarin is provided for comparative context.

| Compound | Activity | Assay | Cell Line/System | IC50 / Result | Reference |

| Alizarin | Anticancer | Cell Viability | SW1990 (Pancreatic) | 22.1 µM | [1] |

| Alizarin | Anticancer | Cell Viability | BxPC3 (Pancreatic) | 35.9 µM | [1] |

| Alizarin | Anticancer | Cell Viability | PANC-1 (Pancreatic) | 15.6 µM | [1] |

| Alizarin | Anticancer | Cell Viability | MIA PaCa-2 (Pancreatic) | 10.2 µM | [1] |

| Alizarin | Anticancer | Cell Viability | HepG2 (Liver) | 160.4 µM / 216.8 µM | [1] |

| Alizarin | Anticancer | Cell Viability | Sao-2 (Osteosarcoma) | 114.5 µM | |

| Alizarin | Anticancer | Cell Viability | MG-63 (Osteosarcoma) | 120.7 µM | |

| 1-O-methyl chrysophanol | Anti-inflammatory | Protein Denaturation | In vitro | IC50 of 63.50±2.19 µg/ml |

Note: Specific IC50 values for Alizarin 1-methyl ether in anticancer and anti-inflammatory assays were not available in the reviewed literature. The provided data for alizarin highlights the potential for its derivatives to possess significant biological activity.

Biological Activities of Alizarin 1-Methyl Ether

Anticancer Activity

Alizarin 1-methyl ether has demonstrated potential as an anticancer agent. Studies have shown that it can inhibit the growth of lymphocytic leukemia cells in animal models. Furthermore, clinical data suggests its potential use as an adjuvant therapy for patients with lymphocytic leukemia and bone metastasis. While detailed mechanistic studies on Alizarin 1-methyl ether are limited, research on the parent compound, alizarin, provides insights into potential pathways. Alizarin has been shown to induce cell cycle arrest and apoptosis in pancreatic cancer cells by inhibiting the NF-κB signaling pathway.

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of Alizarin 1-methyl ether is not extensively documented, a related compound, 1-O-methyl chrysophanol, has been shown to possess significant anti-inflammatory properties by inhibiting protein denaturation. This suggests that the methylation of a hydroxyl group in the anthraquinone structure may contribute to anti-inflammatory effects. Further investigation into the specific anti-inflammatory mechanisms of Alizarin 1-methyl ether is warranted.

Antioxidant Activity

Alizarin 1-methyl ether has been reported to exhibit antioxidant properties. It has shown antioxidant activity in an assay with human erythrocytes. The antioxidant capacity of anthraquinones is often attributed to their ability to scavenge free radicals.

Anti-osteoporotic Activity

Isolated from the roots of Morinda officinalis, Alizarin 1-methyl ether has demonstrated anti-osteoporotic activity. Studies have shown that it promotes osteoblast proliferation and inhibits osteoclast TRAP (tartrate-resistant acid phosphatase) activity, suggesting its potential in the treatment of osteoporosis.

Antibacterial Activity

Alizarin 1-methyl ether has also been reported to possess antibacterial properties, although specific details on the spectrum of activity and mechanism of action are not yet well-defined.

Signaling Pathways

Detailed signaling pathways specifically modulated by Alizarin 1-methyl ether are yet to be fully elucidated. However, studies on alizarin have identified its interaction with key cellular signaling cascades. A significant pathway inhibited by alizarin is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a crucial role in inflammation and cancer progression.

Below is a diagram illustrating the inhibitory effect of alizarin on the TNF-α-induced NF-κB signaling pathway. It is hypothesized that Alizarin 1-methyl ether may exert its effects through similar mechanisms, though this requires experimental verification.

Experimental Protocols

Anticancer Activity - MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Culture the desired cancer cell line (e.g., lymphocytic leukemia) in an appropriate medium and conditions.

-

Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Alizarin 1-methyl ether (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare different concentrations of Alizarin 1-methyl ether in a suitable solvent.

-

Reaction Mixture: Mix the DPPH solution with the sample solutions in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

Alizarin 1-methyl ether presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. The available data, although limited, suggests a range of biological activities that warrant further in-depth investigation. Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of Alizarin 1-methyl ether in a variety of cancer cell lines and inflammatory models.

-

Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by Alizarin 1-methyl ether.

-

Comparative studies: Directly comparing the biological activities of Alizarin 1-methyl ether with its parent compound, alizarin, to understand the role of the 1-methyl ether group.

-

In vivo efficacy: Conducting comprehensive animal studies to evaluate the therapeutic potential and safety profile of Alizarin 1-methyl ether.

A more thorough understanding of the biological activities and mechanisms of Alizarin 1-methyl ether will be crucial for its potential translation into clinical applications.

References

The Discovery and History of Alizarin 1-Methyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin 1-methyl ether, scientifically known as 2-hydroxy-1-methoxyanthraquinone, is an anthraquinone derivative that has garnered interest in various scientific fields, particularly for its potential therapeutic properties. While the history of its parent compound, alizarin, is well-documented as a prominent natural dye, the specific discovery and historical trajectory of its 1-methyl ether derivative are more nuanced. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and experimental protocols related to Alizarin 1-methyl ether, with a focus on its anti-osteoporotic activity.

Historical Context: From a Famous Dye to a Bioactive Molecule

The story of Alizarin 1-methyl ether is intrinsically linked to the history of alizarin, the iconic red dye extracted from the roots of the madder plant (Rubia tinctorum) for millennia. In 1826, the French chemist Pierre-Jean Robiquet was the first to isolate alizarin.[1] A pivotal moment in synthetic organic chemistry occurred in 1868 when German chemists Carl Graebe and Carl Liebermann, working for BASF, successfully synthesized alizarin from anthracene.[1][2] This breakthrough, filed just one day before a similar independent discovery by William Henry Perkin in England, revolutionized the dye industry and marked a shift from natural to synthetic colorants.[2][3]

The specific discovery of Alizarin 1-methyl ether is less clearly documented in a single seminal event. Instead, its identification has emerged from the systematic study of natural products. It has been isolated from various plant species, including Morinda officinalis, Morinda elliptica, Galium sinaicum, and Hedyotis capitellata. These discoveries were often the result of phytochemical investigations aiming to identify the bioactive constituents of traditional medicinal plants.

Chemical and Physical Properties

Alizarin 1-methyl ether is a yellow crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₀O₄ | |

| Molecular Weight | 254.24 g/mol | |

| CAS Number | 6170-06-5 | |

| Melting Point | 179 °C (dried) | |

| Boiling Point | Not available | |

| Appearance | Orange needles with 1 H₂O from dilute methanol | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |

Spectroscopic Data

The structural elucidation of Alizarin 1-methyl ether has been confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Predicted | |||

| 7.0 - 8.5 | m | 6H | Aromatic protons |

| 3.9 - 4.1 | s | 3H | -OCH₃ |

| 10.0 - 13.0 | s | 1H | -OH (phenolic) |

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbonyl carbons, aromatic carbons, and the methoxy carbon.

| Chemical Shift (δ, ppm) | Assignment |

| Predicted | |

| 180 - 190 | C=O (quinone) |

| 110 - 160 | Aromatic carbons |

| 55 - 65 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3200 - 3550 (broad) | O-H stretch (hydroxyl) |

| ~1650 (strong) | C=O stretch (quinone) |

| 1550 - 1700 | C=C stretch (aromatic) |

| 1029 - 1200 | C-O stretch |

Mass Spectrometry (MS)

The mass spectrum of Alizarin 1-methyl ether would show a molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation |

| 254 | [M]⁺ |

Experimental Protocols

Isolation of Alizarin 1-methyl ether from Morinda officinalis

The following protocol details the isolation of Alizarin 1-methyl ether from the roots of Morinda officinalis, a common natural source.

Materials:

-

Dried and powdered roots of Morinda officinalis

-

85% Ethanol

-

Chloroform

-

n-hexane

-

Ethyl acetate

-

Methanol

-

Water

-

High-Speed Counter-Current Chromatography (HSCCC) system

Procedure:

-

Extraction: Macerate the powdered roots of Morinda officinalis with 85% ethanol at room temperature with stirring for 2 hours. Repeat the extraction three times.

-

Concentration: Combine the ethanol extracts and evaporate to dryness under reduced pressure.

-

Solvent Partitioning: Redissolve the residue in water and extract three times with chloroform.

-

Crude Extract Preparation: Combine the chloroform extracts and evaporate to dryness to obtain the crude extract.

-

Chromatographic Separation: Separate the crude extract using High-Speed Counter-Current Chromatography (HSCCC) with a solvent system of n-hexane-ethyl acetate-methanol-water (6:4:5:5, v/v).

-

Isolation: Collect the fraction corresponding to Alizarin 1-methyl ether.

Anti-Osteoporotic Activity and Signaling Pathway

Alizarin 1-methyl ether has demonstrated promising anti-osteoporotic activity. Studies have shown that it promotes the proliferation of osteoblasts, the cells responsible for bone formation, and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This dual action suggests its potential as a therapeutic agent for osteoporosis.

The primary signaling pathway regulating osteoclast differentiation and function is the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/RANK/Osteoprotegerin (OPG) pathway. While direct studies on the interaction of Alizarin 1-methyl ether with this pathway are still emerging, its inhibitory effect on osteoclast activity strongly suggests a modulatory role.

The proposed mechanism involves the inhibition of the RANKL-RANK interaction or downstream signaling cascades. RANKL, produced by osteoblasts, binds to its receptor RANK on the surface of osteoclast precursors. This binding initiates a signaling cascade that leads to the differentiation and activation of osteoclasts. OPG, also produced by osteoblasts, acts as a decoy receptor for RANKL, preventing it from binding to RANK and thereby inhibiting osteoclastogenesis. It is hypothesized that Alizarin 1-methyl ether may interfere with this pathway, potentially by downregulating RANKL expression, upregulating OPG expression, or inhibiting key downstream signaling molecules such as NF-κB and MAPKs.

Conclusion

Alizarin 1-methyl ether, a naturally occurring anthraquinone, has transitioned from a compound identified in phytochemical screenings to a molecule of significant interest for its pharmacological properties, particularly its anti-osteoporotic effects. While its historical discovery is not as clearly defined as that of its parent compound, alizarin, ongoing research continues to unveil its therapeutic potential. The detailed experimental protocols for its isolation and the growing understanding of its mechanism of action provide a solid foundation for further investigation and potential development as a novel treatment for bone-related disorders. This guide serves as a comprehensive resource for professionals in the field, summarizing the current knowledge and paving the way for future research and development.

References

Potential Therapeutic Applications of Alizarin 1-Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizarin 1-methyl ether, a naturally occurring anthraquinone derivative, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the existing research on its biological activities, including its anti-osteoporotic, antioxidant, antibacterial, and anti-leukemic properties. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate further research and drug development efforts. While specific data for Alizarin 1-methyl ether is limited in some areas, this guide also incorporates information from the closely related and more extensively studied parent compound, Alizarin, to provide a broader context for its potential mechanisms of action.

Introduction

Alizarin 1-methyl ether (2-hydroxy-1-methoxyanthracene-9,10-dione) is an anthraquinone found in various medicinal plants, including those from the Morinda and Galium genera.[1] Anthraquinones are a class of aromatic organic compounds known for their diverse pharmacological activities. Preliminary studies suggest that Alizarin 1-methyl ether possesses a range of biological effects that warrant further investigation for their therapeutic potential. This guide aims to consolidate the current understanding of these activities to serve as a foundational resource for the scientific community.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 254.24 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-hydroxy-1-methoxyanthracene-9,10-dione | --INVALID-LINK-- |

| Synonyms | Alizarin-1-methyl ether, 2-Hydroxy-1-methoxyanthraquinone | --INVALID-LINK-- |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Potential Therapeutic Applications

Anti-Osteoporotic Activity

Overview: Alizarin 1-methyl ether has been reported to possess anti-osteoporotic properties.[3] This activity is thought to be mediated through the promotion of osteoblast (bone-forming cell) proliferation and the inhibition of osteoclast (bone-resorbing cell) activity.[3]

Quantitative Data: Specific quantitative data on the anti-osteoporotic activity of Alizarin 1-methyl ether is not readily available in the current literature. However, a study on the related compound, Rubiadin-1-methyl ether , also isolated from Morinda officinalis, demonstrated significant inhibition of osteoclastogenesis.

| Compound | Assay | Cell Line | Concentration | Effect | Reference |

| Rubiadin-1-methyl ether | TRAP Staining | Bone Marrow Macrophages (BMMs) | 10 µM | Significant inhibition of RANKL-induced osteoclast formation | |

| Rubiadin-1-methyl ether | Western Blot | BMMs | 10 µM | Downregulation of NFATc1, c-Fos, MMP-9, and Cathepsin K |

Signaling Pathway: The anti-osteoporotic effect of anthraquinones like Rubiadin-1-methyl ether is linked to the inhibition of the RANKL-induced NF-κB signaling pathway in osteoclast precursors. Activation of this pathway is crucial for osteoclast differentiation and function.

Antioxidant Activity

Overview: Alizarin 1-methyl ether has been reported to exhibit antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, a key factor in various pathologies.

Quantitative Data: While the antioxidant activity of Alizarin 1-methyl ether is mentioned, specific IC50 values from standardized assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are not available in the reviewed literature. However, a study on extracts of Morinda citrifolia containing Alizarin reported the following:

| Extract | Assay | IC50 Value | Reference |

| Ethanolic root extract | DPPH | 0.82 mg/mL | |

| Dichloromethane root extract | Nitric Oxide Scavenging | 0.64 mg/mL |

Antibacterial Activity

Overview: 2-Hydroxy-1-methoxyanthraquinone has been identified as possessing antibacterial activity.

Quantitative Data: Specific minimum inhibitory concentration (MIC) values for Alizarin 1-methyl ether against a range of bacteria are not well-documented. However, data for the parent compound, Alizarin , is available:

| Bacterium | MIC (mg/mL) | Reference |

| Klebsiella pneumoniae | 12.5 | |

| Pseudomonas aeruginosa | 25 | |

| Staphylococcus aureus | 50 | |

| Escherichia coli | 50 |

Anti-Leukemic Activity

Overview: An early study identified Alizarin 1-methyl ether as having anti-leukemic activity against the P388 murine leukemia cell line.

Quantitative Data: The available literature does not provide specific IC50 values for the anti-leukemic activity of Alizarin 1-methyl ether. Further studies are required to quantify its potency and elucidate the mechanism of action.

Signaling Pathway: The precise signaling pathways affected by Alizarin 1-methyl ether in leukemia are unknown. However, related anthraquinones have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of MAPK and STAT3 pathways.

Experimental Protocols

Osteoblast Mineralization Assay (Alizarin Red S Staining)

This protocol provides a general method for assessing in vitro bone formation.

Workflow:

Methodology:

-

Cell Seeding: Plate osteoblastic cells (e.g., MC3T3-E1) in a multi-well plate at an appropriate density.

-

Cell Culture: Culture the cells in a suitable growth medium until they reach confluence.

-

Osteogenic Differentiation: Replace the growth medium with an osteogenic differentiation medium containing ascorbic acid, β-glycerophosphate, and dexamethasone. Treat cells with varying concentrations of Alizarin 1-methyl ether.

-

Fixation: After a suitable incubation period (e.g., 14-21 days), wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.

-

Washing: Carefully wash the cells with deionized water to remove excess stain.

-

Quantification: The stained mineralized nodules can be visualized by microscopy. For quantitative analysis, the stain can be extracted with 10% cetylpyridinium chloride and the absorbance measured at approximately 562 nm.

Osteoclast Differentiation Assay (TRAP Staining)

This protocol outlines a general method for assessing osteoclast formation.

Methodology:

-

Cell Seeding: Isolate bone marrow macrophages (BMMs) and plate them in a multi-well plate.

-

Osteoclast Differentiation: Culture the BMMs in the presence of M-CSF and RANKL to induce osteoclast differentiation. Treat cells with varying concentrations of Alizarin 1-methyl ether.

-

Fixation: After 5-7 days, fix the cells with a suitable fixative (e.g., 10% formalin).

-

TRAP Staining: Stain the cells for tartrate-resistant acid phosphatase (TRAP) activity using a commercial kit according to the manufacturer's instructions.

-

Analysis: TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts and counted under a microscope.

Antioxidant Activity Assay (DPPH Radical Scavenging)

A general protocol to determine free radical scavenging activity.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of Alizarin 1-methyl ether in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add varying concentrations of the Alizarin 1-methyl ether solution to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Antibacterial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of Alizarin 1-methyl ether in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-Leukemic Cell Viability Assay (MTT Assay)

A colorimetric assay to assess cell metabolic activity.

Methodology:

-

Cell Seeding: Seed leukemia cells (e.g., P388) in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of Alizarin 1-methyl ether for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

Alizarin 1-methyl ether demonstrates a promising, albeit underexplored, profile of therapeutic potential. The available evidence points towards its utility in the fields of bone diseases, infectious diseases, and oncology. However, a significant gap exists in the literature concerning specific quantitative data and detailed mechanistic studies for this particular compound. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 and MIC values of pure Alizarin 1-methyl ether in a range of relevant assays and cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Alizarin 1-methyl ether for each of its biological activities.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of Alizarin 1-methyl ether in appropriate animal models.

A more in-depth understanding of the pharmacology of Alizarin 1-methyl ether will be crucial for its potential translation into clinical applications.

References

- 1. Antitumor agents 50. 1 Morindaparvin-A, a new antileukemic anthraquinone, and alizarin-1-methyl ether from Morinda parvifolia, and the antileukemic activity of the related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorbyt.com [biorbyt.com]

- 3. New antimicrobial anthraquinone 6,61-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) isolated from Streptomyces sp. isolate ERI-26 - PMC [pmc.ncbi.nlm.nih.gov]

Alizarin 1-methyl ether mechanism of action preliminary studies

An In-depth Technical Guide on the Core Mechanism of Action of Alizarin 1-methyl ether: Preliminary Studies

Disclaimer: Scientific research on the precise molecular mechanism of action of Alizarin 1-methyl ether (2-hydroxy-1-methoxyanthraquinone) is currently limited. This guide summarizes the existing preliminary data and extrapolates potential mechanisms based on studies of the closely related parent compound, Alizarin, and other analogous anthraquinones. The proposed signaling pathways and experimental protocols are intended to serve as a foundation for future research.

Introduction

Alizarin 1-methyl ether is an anthraquinone, a class of aromatic organic compounds, that has been isolated from the roots of medicinal plants such as Morinda officinalis and Morinda elliptica.[] Preliminary studies have indicated a range of biological activities for this compound, including anti-osteoporotic, antioxidant, and antibacterial effects.[] Furthermore, it has demonstrated potential in cancer research, with initial findings showing inhibition of lymphocytic leukemia cell growth in animal models.[][2] This technical guide aims to consolidate the current understanding of Alizarin 1-methyl ether's biological effects and to propose putative mechanisms of action based on the available scientific literature for related compounds.

Known Biological Activities and Putative Mechanisms

The biological activities of Alizarin 1-methyl ether are diverse, suggesting multiple potential mechanisms of action. Below, we explore these activities and propose signaling pathways that may be involved, drawing parallels with the well-studied compound Alizarin and other relevant quinones.

Anti-Osteoporotic Activity

Alizarin 1-methyl ether has been identified as a compound with anti-osteoporotic potential.[] Studies on a bioactivity-guided fractionation of extracts from Morinda officinalis revealed that Alizarin 1-methyl ether (referred to as 2-hydroxy-1-methoxyanthraquinone in the study) promotes the proliferation of osteoblasts. Osteoblasts are the cells responsible for new bone formation, and their proliferation is a key factor in maintaining bone density.

Putative Signaling Pathway: Wnt/β-catenin Signaling

A related anthraquinone, M13, also isolated from Morinda officinalis, has been shown to promote the osteogenic differentiation of mesenchymal stem cells by targeting the Wnt/β-catenin signaling pathway. It is plausible that Alizarin 1-methyl ether may act through a similar mechanism. The Wnt/β-catenin pathway is crucial for bone development and homeostasis.

Caption: Putative Wnt/β-catenin signaling pathway for osteogenesis.

Anticancer Activity

While direct mechanistic studies on the anticancer properties of Alizarin 1-methyl ether are lacking, its parent compound, Alizarin, has been shown to inhibit the growth of pancreatic cancer cells by abrogating the NF-κB signaling cascade.

Putative Signaling Pathway: NF-κB Signaling

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Alizarin has been demonstrated to inhibit TNF-α-stimulated NF-κB activity and its nuclear translocation. It is hypothesized that Alizarin 1-methyl ether may share this mechanism.

References

Safety and Toxicity Profile of Alizarin 1-methyl ether: An In-depth Technical Guide

Disclaimer: Limited direct safety and toxicity data for Alizarin 1-methyl ether (2-hydroxy-1-methoxyanthraquinone) is available in the public domain. This guide summarizes the available information and presents data on the closely related parent compound, Alizarin (1,2-dihydroxyanthraquinone), to provide a potential but not direct indication of its toxicological profile. The information herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.

Introduction

Alizarin 1-methyl ether is an anthraquinone derivative. Anthraquinones are a class of organic compounds found naturally in some plants and are also synthesized for various applications, including as dyes and in pharmaceutical research. Alizarin 1-methyl ether has been investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This document aims to provide a comprehensive overview of the available safety and toxicity data for Alizarin 1-methyl ether, drawing comparisons with its parent compound, Alizarin, where necessary.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-1-methoxyanthracene-9,10-dione | [3][4] |

| Synonyms | Alizarin 1-methyl ether, 2-Hydroxy-1-methoxyanthraquinone | [3] |

| CAS Number | 6170-06-5 | |

| Molecular Formula | C₁₅H₁₀O₄ | |

| Molecular Weight | 254.24 g/mol | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Non-Clinical Toxicity

Acute Toxicity

No specific LD50 (median lethal dose) data for Alizarin 1-methyl ether was identified in the reviewed literature. For the parent compound, Alizarin, hazard statements indicate that it is harmful if swallowed.

Cytotoxicity

For comparative purposes, the following table summarizes the cytotoxic activity of the parent compound, Alizarin, against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Human Hepatoma | 160.4 - 216.8 | |

| 4T1 | Murine Breast Cancer | 495 | |

| MGC-803 | Human Gastric Cancer | 40.35 | |

| Hep-G2 | Human Hepatoma | 79.27 | |

| MDA-MB-231 | Human Breast Cancer | 62.1 µg/mL | |

| U-2 OS | Human Osteosarcoma | 69.9 µg/mL |

Genotoxicity

Direct genotoxicity data for Alizarin 1-methyl ether from standard assays like the Ames test, micronucleus test, or comet assay were not found in the reviewed literature.

Studies on the parent compound, Alizarin, have shown mixed results. Some studies report that Alizarin was negative for mutations in the Ames test. However, other research suggests that some anthraquinones possess genotoxic potential, which can be a concern for this class of compounds.

Carcinogenicity

No dedicated long-term carcinogenicity studies on Alizarin 1-methyl ether were identified.

A medium-term multi-organ bioassay in rats fed a diet containing 0.04% Alizarin (the parent compound) showed an increase in the incidence of renal cell tumors, although this was at a lower rate than that observed with another anthraquinone, rubiadin. This suggests a potential carcinogenic risk associated with Alizarin that warrants further investigation for its derivatives.

Metabolism and Pharmacokinetics

Detailed studies on the metabolism and pharmacokinetic profile of Alizarin 1-methyl ether are not currently available. Research on the metabolism of Alizarin dimethyl ether suggests that biological demethylation can occur. It is plausible that Alizarin 1-methyl ether undergoes similar metabolic transformations in vivo, potentially leading to the formation of Alizarin and other metabolites. The specific enzymes and pathways involved in its metabolism have not been elucidated.

Signaling Pathways

The direct effects of Alizarin 1-methyl ether on specific signaling pathways have not been extensively studied.

However, research on the parent compound, Alizarin, has demonstrated its activity as an agonist of the Aryl Hydrocarbon Receptor (AHR). This interaction leads to the activation of the AHR-CYP1A1 signaling pathway, which is involved in the metabolism of xenobiotics and has been linked to carcinogenesis.

Caption: AHR Signaling Pathway Activated by Alizarin.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of Alizarin 1-methyl ether are not available in the cited literature. The following sections describe generalized protocols for key toxicity assays that would be relevant for its safety assessment.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: Generalized MTT Assay Workflow.

Protocol Steps:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Expose the cells to a range of concentrations of Alizarin 1-methyl ether. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Caption: Generalized Ames Test Workflow.

Protocol Steps:

-

Strain Preparation: Use histidine-dependent strains of Salmonella typhimurium.

-

Exposure: Mix the bacterial strains with various concentrations of Alizarin 1-methyl ether, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion

The available data on the safety and toxicity of Alizarin 1-methyl ether is limited. While it shows some interesting biological activities, the absence of comprehensive toxicological data, particularly regarding genotoxicity and carcinogenicity, presents a significant knowledge gap. The data on the parent compound, Alizarin, suggests potential concerns, including cytotoxicity and carcinogenicity, which should be considered in the risk assessment of Alizarin 1-methyl ether. Further in-depth studies, including acute and chronic toxicity, genotoxicity, and carcinogenicity bioassays, are crucial to fully characterize the safety profile of Alizarin 1-methyl ether for any potential therapeutic or industrial application. Researchers and drug development professionals should proceed with caution and conduct thorough safety evaluations before considering this compound for further development.

References

- 1. cyrusbio.com.tw [cyrusbio.com.tw]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alizarin 1-methyl ether | C15H10O4 | CID 80309 - PubChem [pubchem.ncbi.nlm.nih.gov]

Alizarin 1-Methyl Ether Derivatives: A Technical Guide to Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin (1,2-dihydroxyanthraquinone) and its derivatives represent a significant class of naturally occurring and synthetic compounds with a wide range of biological activities. Among these, Alizarin 1-methyl ether (2-hydroxy-1-methoxyanthraquinone) serves as a crucial scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and biological activities of Alizarin 1-methyl ether and its derivatives, with a particular focus on their potential in cancer therapy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this area.

Physicochemical Properties of Alizarin 1-Methyl Ether

Alizarin 1-methyl ether is an anthraquinone that has been isolated from natural sources such as Morinda officinalis and Rubia wallichiana.[1][] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6170-06-5 | [1] |

| Molecular Formula | C₁₅H₁₀O₄ | [1] |

| Molecular Weight | 254.24 g/mol | [1] |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| DMSO Solubility | ≥125 mg/mL | |

| Storage | Desiccate at -20°C |

Synthesis of Alizarin 1-Methyl Ether Derivatives

The synthesis of Alizarin 1-methyl ether and its derivatives can be achieved through various methods, often involving the modification of the alizarin scaffold. A general approach involves the selective methylation of one of the hydroxyl groups of alizarin. Further derivatization can be carried out by targeting the remaining hydroxyl group or by modifying the aromatic rings.

General Synthesis Protocol for Alizarin Derivatives

A common method for synthesizing the core alizarin structure involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization. For instance, reacting phthalic anhydride with a suitably substituted catechol in the presence of a Lewis acid like aluminum chloride can yield the alizarin backbone.

Biological Activities and Therapeutic Potential

Alizarin 1-methyl ether and its derivatives have demonstrated a spectrum of biological activities, including antioxidant, antibacterial, anti-osteoporotic, and notably, anticancer properties.

Anticancer Activity

The anticancer effects of alizarin and its derivatives have been a primary focus of research. These compounds have shown cytotoxicity against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

The following table summarizes the cytotoxic activity of alizarin and some of its derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Alizarin | MCF-7 (Breast) | Not specified, dose-dependent cytotoxicity observed | Not specified in provided text |

| Alizarin | MDA-MB-231 (Breast) | Not specified, dose-dependent cytotoxicity observed | Not specified in provided text |

| Alizarin | PANC-1 (Pancreatic) | Effective concentration of 10 µM for clone formation inhibition | Not specified in provided text |

| Alizarin | MIA PaCa-2 (Pancreatic) | Effective concentration of 10 µM for clone formation inhibition | Not specified in provided text |

| 2-methyl alizarin | HepG2 (Liver) | 8.878 µg/mL | Not specified in provided text |

| Imidazoquinazoline derivative 5a | MCF7 (Breast) | 27.1 | |

| Imidazoquinazoline derivative 6a | MCF7 (Breast) | 10.6 | |

| Imidazoquinazoline derivative 7a | MCF7 (Breast) | 26.4 | |

| Imidazoquinazoline derivative 7b | MCF7 (Breast) | 21.6 |

Signaling Pathways Modulated by Alizarin Derivatives

Alizarin and its derivatives exert their biological effects by interfering with specific cellular signaling pathways. Two of the most well-documented pathways are the NF-κB and the ERα-mediated signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Alizarin has been shown to inhibit the NF-κB signaling cascade.

Figure 1: Inhibition of the NF-κB signaling pathway by Alizarin.

ERα-Mediated Signaling Pathway

The Estrogen Receptor Alpha (ERα) pathway plays a crucial role in the development and progression of breast cancer. Alizarin has been shown to impede ERα-mediated tumorigenic effects.

Figure 2: Alizarin's modulation of the ERα-mediated signaling pathway.

Experimental Protocols

To facilitate the investigation of Alizarin 1-methyl ether derivatives, detailed protocols for common and critical assays are provided below.

Experimental Workflow

A typical workflow for the synthesis and evaluation of new Alizarin 1-methyl ether derivatives is outlined below.

Figure 3: General experimental workflow for drug discovery with Alizarin derivatives.

MTT Cell Proliferation Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (Alizarin 1-methyl ether derivatives)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Western Blot Protocol for NF-κB Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to analyze the activation state of signaling pathways.

Materials:

-

Cells treated with test compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IKK, anti-IκBα, anti-p65)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-